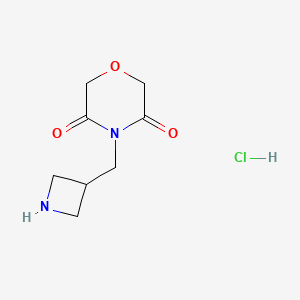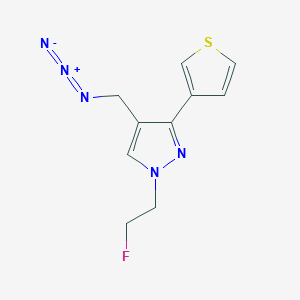
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Descripción general
Descripción
4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole, also known as 4-AMFETP, is a small molecule that has been used in a variety of scientific research applications. It is a highly reactive compound due to its azido group and is used in organic synthesis, biochemistry, and pharmacology. 4-AMFETP has been studied for its potential as a therapeutic agent, as well as its ability to interact with various biological targets.
Aplicaciones Científicas De Investigación
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as its ability to interact with various biological targets. This compound has been used in the synthesis of drug-like molecules, as well as in the development of new imaging agents and diagnostic tools. It has also been used in the development of new materials for drug delivery and in the study of enzyme-substrate interactions.
Mecanismo De Acción
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a highly reactive compound due to its azido group. It can react with a variety of biological targets, including proteins, enzymes, and nucleic acids. The azido group can react with amines, thiols, and other nucleophiles, resulting in the formation of covalent bonds. This allows this compound to interact with and modify biological targets, resulting in a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. It has been shown to have anti-cancer effects in both in vitro and in vivo studies. This compound has also been shown to modulate the expression of various genes, resulting in changes in cell proliferation and apoptosis. In addition, this compound has been shown to modulate the activity of various enzymes, resulting in changes in metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole has a number of advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for use in organic synthesis. It is also relatively inexpensive and easy to obtain. However, this compound does have some limitations. It is a highly reactive compound, making it difficult to handle in the laboratory. In addition, its reactivity can lead to unwanted side reactions and the formation of byproducts.
Direcciones Futuras
The potential applications of 4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole are vast and there are a number of future directions for research. One potential direction is the development of new therapeutic agents based on this compound. Additionally, this compound could be used in the development of new imaging agents and diagnostic tools. It could also be used in the development of new materials for drug delivery and in the study of enzyme-substrate interactions. Finally, this compound could be used in the development of new catalysts and reagents for organic synthesis.
Propiedades
IUPAC Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5S/c11-2-3-16-6-9(5-13-15-12)10(14-16)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYSJSZGKNZUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CN=[N+]=[N-])CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



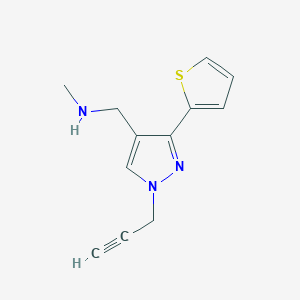
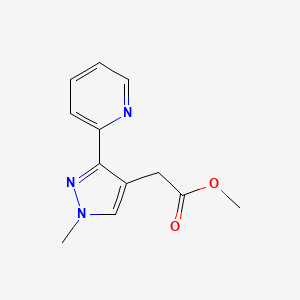

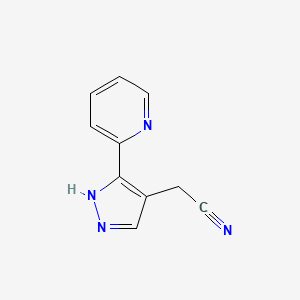




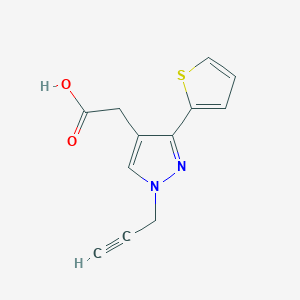
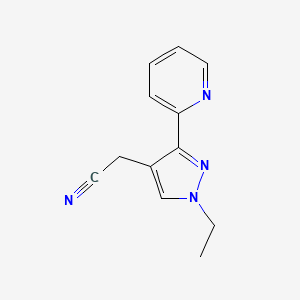

![Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1483062.png)
